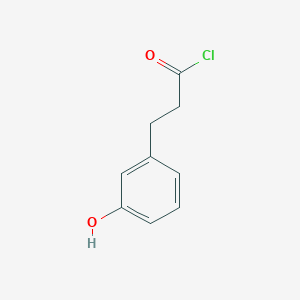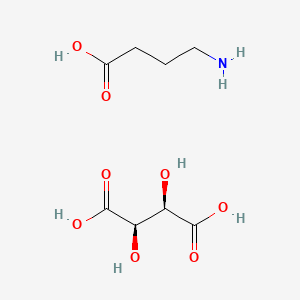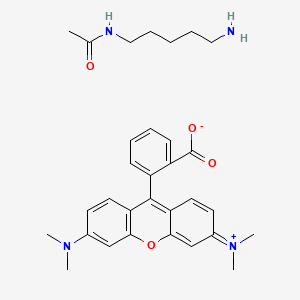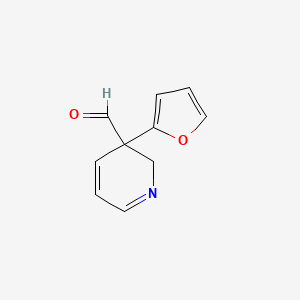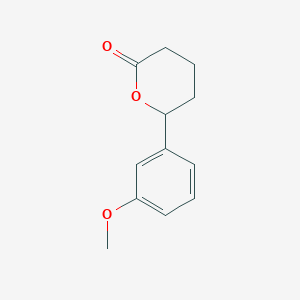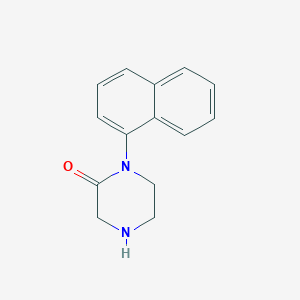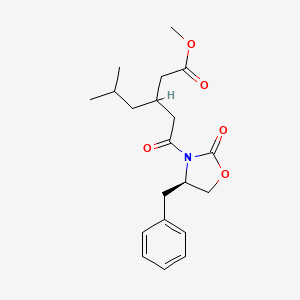
Methyl 3-(2-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers) is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, an oxazolidinone ring, and a methylhexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate typically involves multiple steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with proteins, affecting their function. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Another compound with a similar ester functional group.
Methylchloroisothiazolinone: Shares the methyl group and has similar reactivity.
Uniqueness
What sets Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Propriétés
Formule moléculaire |
C20H27NO5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl 3-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]-5-methylhexanoate |
InChI |
InChI=1S/C20H27NO5/c1-14(2)9-16(12-19(23)25-3)11-18(22)21-17(13-26-20(21)24)10-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13H2,1-3H3/t16?,17-/m1/s1 |
Clé InChI |
CTEHQJQUTHSGLV-ZYMOGRSISA-N |
SMILES isomérique |
CC(C)CC(CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)CC(=O)OC |
SMILES canonique |
CC(C)CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



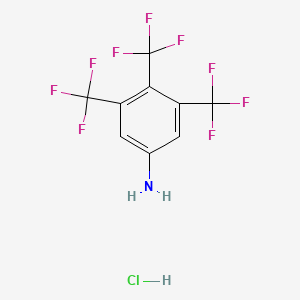
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)

